5-ethynyl-1,3-oxazole
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Overview
Description
5-Ethynyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of an ethynyl group at the 5-position of the oxazole ring imparts unique chemical properties, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction involves a [3+2] cycloaddition of aldehydes with TosMICs under basic conditions, leading to the formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group under mild conditions.
Major Products:
Oxidation: Formation of oxazole-5-carboxylic acid.
Reduction: Formation of 5-ethynyl-1,3-oxazoline.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
5-Ethynyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 5-ethynyl-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making it a potent compound for therapeutic applications .
Comparison with Similar Compounds
1,3-Oxazole: The parent compound without the ethynyl group.
5-Methyl-1,3-oxazole: Similar structure with a methyl group instead of an ethynyl group.
5-Phenyl-1,3-oxazole: Contains a phenyl group at the 5-position.
Uniqueness: 5-Ethynyl-1,3-oxazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other oxazole derivatives may not be as effective .
Properties
Molecular Formula |
C5H3NO |
---|---|
Molecular Weight |
93.08 g/mol |
IUPAC Name |
5-ethynyl-1,3-oxazole |
InChI |
InChI=1S/C5H3NO/c1-2-5-3-6-4-7-5/h1,3-4H |
InChI Key |
NWYZPPNCZZBNGE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=CO1 |
Origin of Product |
United States |
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